molecular formula C18H23N5O3 B7755259 7-(4-Ethoxyphenyl)-2-(3-hydroxypropyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

7-(4-Ethoxyphenyl)-2-(3-hydroxypropyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B7755259
M. Wt: 357.4 g/mol
InChI Key: QYUPWROQYIIZKQ-UHFFFAOYSA-N
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Description

7-(4-Ethoxyphenyl)-2-(3-hydroxypropyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a triazolopyrimidine derivative characterized by a fused bicyclic core structure. Key substituents include:

  • 4-Ethoxyphenyl group at position 7, contributing aromaticity and lipophilicity.
  • Methyl group at position 5, influencing steric and electronic properties.
  • Carboxamide at position 6, critical for polarity and molecular interactions.

Triazolopyrimidines are pharmacologically significant due to their structural similarity to purines, enabling interactions with biological targets such as enzymes and receptors .

Properties

IUPAC Name

7-(4-ethoxyphenyl)-2-(3-hydroxypropyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O3/c1-3-26-13-8-6-12(7-9-13)16-15(17(19)25)11(2)20-18-21-14(5-4-10-24)22-23(16)18/h6-9,16,24H,3-5,10H2,1-2H3,(H2,19,25)(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYUPWROQYIIZKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2C(=C(NC3=NC(=NN23)CCCO)C)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 7-(4-Ethoxyphenyl)-2-(3-hydroxypropyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the triazole ring followed by the construction of the pyrimidine ring. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and various catalysts. The reaction conditions often involve refluxing in organic solvents such as ethanol or dichloromethane .

Industrial production methods for this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable synthetic routes .

Chemical Reactions Analysis

7-(4-Ethoxyphenyl)-2-(3-hydroxypropyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide undergoes various chemical reactions due to the presence of multiple functional groups. Some of the common reactions include:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

7-(4-Ethoxyphenyl)-2-(3-hydroxypropyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-(4-Ethoxyphenyl)-2-(3-hydroxypropyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Substituent Comparison of Triazolopyrimidine Derivatives

Compound Name / ID Position 7 Substituent Position 2 Substituent Position 6 Functional Group Key Properties
Target Compound 4-Ethoxyphenyl 3-Hydroxypropyl Carboxamide High hydrophilicity; potential for H-bonding
Compound () 4-Ethoxy-3-methoxyphenyl 3-Hydroxypropyl Carboxamide Increased electron density due to methoxy group; altered bioactivity
Compound 1 () 4-Isopropylphenyl Benzylthio Carboxamide Higher lipophilicity; benzylthio may enhance membrane permeability
Compound 10 () 4-Isopropoxyphenyl Benzylthio Carboxamide Ether linkage improves solubility vs. alkyl chains
Compound 4a () 4-Chlorophenyl - Carbonitrile Electron-withdrawing Cl enhances reactivity; nitrile group modifies polarity
ETHYL derivative () 2,4-Dimethoxyphenyl - Carboxylate ester Methoxy groups increase solubility; ester reduces polarity vs. carboxamide

Key Observations:

  • Position 7 Modifications : Electron-donating groups (e.g., ethoxy, methoxy) enhance aromatic ring stability and modulate electronic interactions. For example, the 4-ethoxy-3-methoxyphenyl group in introduces steric hindrance and polarity compared to the target compound’s simpler 4-ethoxyphenyl .
  • Position 2 Substituents : The 3-hydroxypropyl chain in the target compound contrasts with benzylthio groups in derivatives. Hydroxypropyl improves aqueous solubility, whereas benzylthio may enhance lipid membrane penetration .
  • Functional Group at Position 6 : Carboxamide (target compound) offers hydrogen-bonding capability, critical for target binding, while carboxylate esters () or nitriles () alter pharmacokinetic properties .

Biological Activity

Overview

The compound 7-(4-Ethoxyphenyl)-2-(3-hydroxypropyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a member of the triazolopyrimidine family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure

The compound's structure can be broken down as follows:

  • Core Structure : 4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine
  • Substituents :
    • 4-Ethoxyphenyl group
    • 3-Hydroxypropyl chain
    • 5-Methyl group
    • Carboxamide functional group

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell signaling pathways. For instance, it can bind to DNA gyrase and MurD enzyme, crucial for bacterial DNA replication and cell wall synthesis respectively. This binding is facilitated by hydrogen bonding and hydrophobic interactions with active site residues .
  • Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its minimum inhibitory concentration (MIC) values suggest potent activity against pathogens like Pseudomonas aeruginosa and Escherichia coli .

Antimicrobial Properties

PathogenMIC (µM)Activity Type
Pseudomonas aeruginosa0.21Antibacterial
Escherichia coli0.21Antibacterial
Candida albicansVariesAntifungal

The compound was shown to have significant antifungal activity against various strains of fungi including Candida, with varying degrees of effectiveness against different species .

Cytotoxicity Studies

In vitro cytotoxicity assays using cell lines such as HaCat (human keratinocyte) and Balb/c 3T3 (mouse fibroblast) revealed that the compound has a promising safety profile with acceptable toxicity levels. The MTT assay results indicated that the compound does not induce significant cytotoxic effects at therapeutic concentrations .

Case Studies and Research Findings

  • Study on Antibacterial Efficacy :
    • A study conducted by researchers evaluated the antibacterial efficacy of various triazolopyrimidine derivatives including the target compound. The results indicated that it effectively inhibited bacterial growth at low concentrations compared to standard antibiotics like ciprofloxacin .
  • Molecular Docking Studies :
    • Molecular docking simulations demonstrated that the compound fits well into the active sites of target enzymes (e.g., DNA gyrase), with favorable binding energies suggesting a strong interaction that could lead to effective inhibition of bacterial growth .
  • Comparative Analysis with Other Compounds :
    • Comparative studies with other triazolopyrimidine derivatives showed that while several compounds exhibited antibacterial properties, the subject compound displayed superior activity against specific strains, highlighting its potential as a lead candidate for further development in antimicrobial therapies .

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